3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is an organic compound with significant implications in chemistry and pharmacology. It features both fluorine and trifluoromethyl groups, which are known to enhance the chemical and physical properties of molecules. This compound is classified under the category of pyrazole derivatives, which are widely studied for their biological activities.
3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is classified as a pyrazole derivative. It incorporates functional groups that make it valuable in pharmaceutical and material science applications.
The synthesis of 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves several steps starting from readily available precursors. One common method includes the reaction of 3-fluoroaniline with trifluoromethyl-substituted pyrazole under controlled conditions to yield the desired product.
The molecular formula for 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is , with a molecular weight of 253.27 g/mol. The structure consists of a pyrazole ring attached to an aniline moiety, with fluorine and trifluoromethyl groups enhancing its properties.
3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline primarily revolves around its interactions at the molecular level within biological systems. The presence of fluorine and trifluoromethyl groups significantly influences its pharmacodynamics and pharmacokinetics, enhancing its potential as a therapeutic agent.
Studies have shown that compounds containing trifluoromethyl groups exhibit improved activity against various bacterial strains, including those resistant to conventional antibiotics. This enhancement is attributed to increased lipophilicity and altered electronic properties that facilitate better interaction with biological targets .
The compound is typically stored at ambient temperature and has a specific molecular weight that contributes to its solubility and reactivity.
Key chemical properties include:
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize the purity and identity of this compound during synthesis .
3-Fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Pyrazole-aniline derivatives demonstrate exceptional potency against multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. Structural optimization of the 3-fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline scaffold has yielded compounds with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against clinically isolated Staphylococcus aureus strains, including those resistant to conventional therapies [3] [5]. The trifluoromethyl group at the pyrazole 3-position significantly enhances membrane penetration, enabling activity against strains that exhibit efflux pump-mediated resistance mechanisms. Time-kill assays against Enterococcus faecium clinical isolates confirm rapid bactericidal action within 6 hours at 4× MIC concentrations, outperforming vancomycin in eradication kinetics against stationary-phase populations [5].
The derivatives effectively combat Staphylococcus aureus biofilms, which cause approximately 50–70% of catheter-related infections and 87% of bloodstream infections [3]. At sub-MIC concentrations (0.5× MIC), select analogs inhibit biofilm formation by >60%, while at 2× MIC, they eradicate mature biofilms through a multimodal mechanism:
Table 1: Biofilm Inhibition Efficacy of Pyrazole-Aniline Derivatives Against Staphylococcus aureus
Compound | Biofilm Inhibition (%) at 0.5× MIC | Mature Biofilm Disruption (%) at 2× MIC |
---|---|---|
Derivative 59 | 68% | 92% |
Derivative 8 | 62% | 84% |
Vancomycin | 60% | 75% |
The scaffold exhibits exceptional activity against non-dividing persister cells of Staphylococcus aureus, which evade conventional antibiotics and cause chronic nosocomial infections. At 10× MIC concentrations, optimized derivatives achieve >99.9% elimination of stationary-phase cells within 24 hours through membrane depolarization and protein synthesis inhibition. This contrasts sharply with gentamicin and vancomycin, which show minimal efficacy against persisters [3] [5]. The bactericidal mechanism involves:
Systematic modification of the 3-fluoro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline scaffold has identified key structural features governing anti-enterococcal activity:
Table 2: Structural Optimization Effects on Anti-Enterococcal Activity
Position | Modification | MIC Against Enterococcus faecium (µg/mL) | Key Observation |
---|---|---|---|
Aniline ring | 3-Bromo substitution | 0.78 | Enhanced hydrophobic interaction with target site |
Aniline ring | 3-Trifluoromethyl | 0.78 | Improved metabolic stability |
Aniline ring | 4-Methoxy | >50 | Reduced potency due to H-bond donor elimination |
Pyrazole ring | Methyl at N-1 | 1.56 | Blocked metabolic deactivation |
Aniline ring | Sulfonamide group | >50 | Loss of activity from increased polarity |
Critical SAR insights include:
The pyrazole-aniline scaffold demonstrates clinically relevant synergies with conventional antibiotics against ESKAPE pathogens, particularly Staphylococcus aureus and Enterococcus faecium. Fractional inhibitory concentration indices (FICI) of ≤0.5 confirm true synergy when combined with aminoglycosides or glycopeptides [5]. Key mechanisms include:
Table 3: Synergistic Interactions with Conventional Antibiotics
Combination Partner | Pathogen | FICI Index | MIC Reduction Factor |
---|---|---|---|
Gentamicin | Vancomycin-resistant Enterococcus faecium | 0.31 | 8-fold |
Vancomycin | Methicillin-resistant Staphylococcus aureus | 0.28 | 16-fold |
Ampicillin | Enterococcus faecalis | 0.50 | 4-fold |
These synergistic combinations enable dose reduction of legacy antibiotics while maintaining efficacy against strains exhibiting intermediate resistance. The derivatives thus represent promising adjuvants for revitalizing existing antimicrobial arsenals against recalcitrant nosocomial infections [3] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7